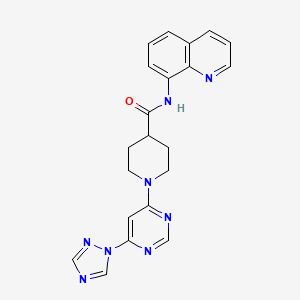

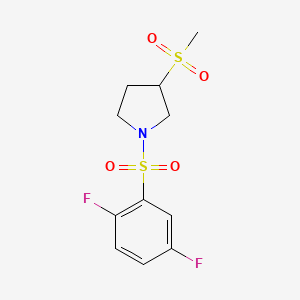

![molecular formula C19H19N3O3 B2803621 methyl 4-((3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)carbamoyl)benzoate CAS No. 1788674-23-6](/img/structure/B2803621.png)

methyl 4-((3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)carbamoyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1H-pyrrolo[2,3-b]pyridine derivatives have been studied for their potent activities against FGFR1, 2, and 3 . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in several studies . The synthetic strategies and approaches to these derivatives have been systematized according to the method to assemble the pyrazolopyridine system .Aplicaciones Científicas De Investigación

Novel Synthesis Techniques

A novel synthesis method for the pyrrolo[2,1-c][1,4]benzodiazocine ring system was described, highlighting a four-step synthesis process. This study demonstrates the versatility of pyrrole derivatives in constructing complex heterocyclic compounds, which could be of interest for various chemical and pharmaceutical applications (Koriatopoulou, Karousis, & Varvounis, 2008).

Electropolymerization and Electrochemical Properties

Another study focused on the electropolymerization and electrochemical properties of aromatic pyrrole derivatives. It aimed at improving the properties of polymerized poly(pyrrole) layers, demonstrating the potential of pyrrole derivatives in enhancing the quality of electrochemical coatings and their applications in materials science (Schneider, Füser, Bolte, & Terfort, 2017).

Antimicrobial Activity

Research on novel 6-nitro-8-pyridinyl coumarin and 6-nitro-8-pyranyl coumarin derivatives, including their synthesis and evaluation of antibacterial activity, reveals the potential of pyrrole derivatives as antimicrobial agents. This underscores the importance of these compounds in the development of new antimicrobial strategies (El-Haggar, Nosseir, Shawky, Abotaleb, & Nasr, 2015).

Synthesis of Pyrrolopyridine Analogs

The synthesis of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate demonstrates the chemical versatility of pyrrole derivatives in generating bioactive compounds. This study may have implications for the design of new molecules with potential biological activities (Toja, Kettenring, Goldstein, & Tarzia, 1986).

Electrochromic Properties

A study on a magenta polypyrrole derivatised with Methyl Red azo dye, focusing on synthesis and spectroelectrochemical characterization, highlights the use of pyrrole derivatives in developing electrochromic materials. Such materials could be utilized in smart windows, displays, and pH sensors, showcasing the broad applicability of these compounds in advanced material science (Almeida, Dias, Santos, Nogueira, Navarro, Tonholo, Lima, & Ribeiro, 2017).

Mecanismo De Acción

Propiedades

IUPAC Name |

methyl 4-(3-pyrrolo[2,3-b]pyridin-1-ylpropylcarbamoyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-25-19(24)16-7-5-15(6-8-16)18(23)21-11-3-12-22-13-9-14-4-2-10-20-17(14)22/h2,4-10,13H,3,11-12H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFYUFJFVFLHRLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCCCN2C=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2803540.png)

![Allyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B2803547.png)

![N-[(2-methoxyphenyl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B2803548.png)

![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(2-bromophenyl)propanamide](/img/structure/B2803553.png)

![2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B2803555.png)

![N-[[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2803557.png)

![N-[cyano(2-methoxyphenyl)methyl]-3-(5-methyl-1H-1,2,4-triazol-3-yl)benzamide](/img/structure/B2803559.png)

![N-[6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2803561.png)